N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 1,4-oxathiine core fused with a dihydro ring system. Its structure includes a carboxamide group substituted with furan-2-ylmethyl and 3-methylthiophen-2-ylmethyl moieties, as well as a phenyl group at the 3-position.
Properties
Molecular Formula |
C22H21NO3S2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C22H21NO3S2/c1-16-9-12-27-19(16)15-23(14-18-8-5-10-25-18)22(24)20-21(28-13-11-26-20)17-6-3-2-4-7-17/h2-10,12H,11,13-15H2,1H3 |
InChI Key |
UZBRMNGHIDKOBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 1,4-Oxathiine Carboxamides
Key Observations :
- Substituent Diversity: The target compound’s dual heteroaromatic substituents (furan and thiophene) contrast with simpler alkyl/aryl groups in analogs like the methyl-phenyl variant .
- Sulfur Content : The 3-methylthiophene moiety introduces additional sulfur atoms compared to phenyl or trifluoromethyl groups, which could influence redox activity or metabolism.
Table 2: Hypothesized Activity Based on Substituent Effects
| Substituent | Potential Contribution | Supporting Evidence (Class) |
|---|---|---|
| 3-Methylthiophen-2-ylmethyl | Increased antifungal activity | Thiophene-based fungicides (e.g., Triticonazole) |
| Furan-2-ylmethyl | Insecticidal synergy | Furan-containing insecticides (e.g., Fipronil) |
| Phenyl at 3-position | Stabilization via hydrophobic interactions | Common in systemic fungicides |
Research Findings and Gaps
- Efficacy Data: No peer-reviewed studies on the target compound’s efficacy are available. Comparative analysis must rely on structural analogs.
- Toxicity Profile : Thiophene derivatives can exhibit higher mammalian toxicity than pure phenyl or alkyl variants, necessitating further study.
- Synthetic Challenges : Introducing two heteroaromatic groups may reduce yield compared to simpler analogs, as seen in related syntheses .
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